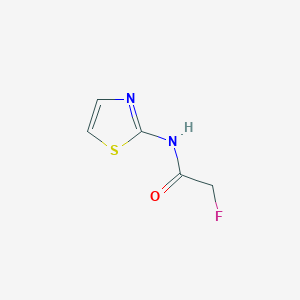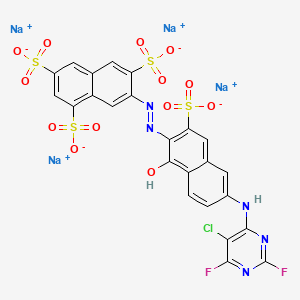
Blood Group A tetrasaccharide type II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Blood Group A tetrasaccharide type II is a carbohydrate epitope found on the surfaces of many types of human cells, including red blood cells. It is part of the histo-blood group ABH antigens, which are crucial in determining blood compatibility for transfusions. The antigenic determinants of A and B blood group antigens are trisaccharide moieties attached to cell-surface glycans that differ in their terminal sugar .
Métodos De Preparación
The synthesis of Blood Group A tetrasaccharide type II can be achieved through chemoenzymatic methods. One reported method involves the use of glycosynthase Abg-2F6 and glycosyltransferases WbgL and BgtA. The process starts with 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (MU-βGlcNAc), α-D-galactosyl fluoride (αGalF), guanosine 5′-diphospho-β-L-fucose (GDP-Fuc), and uridine 5′-diphospho-N-acetylgalactosamine (UDP-GalNAc) as substrates . This method is scalable and yields the desired tetrasaccharide conjugated as its fluorogenic methylumbelliferyl glycoside .
Análisis De Reacciones Químicas
Blood Group A tetrasaccharide type II undergoes various chemical reactions, including enzymatic cleavage by glycosidases. Common reagents used in these reactions include endo-β-galactosidase and α-N-acetylgalactosaminidase, which specifically target the oligosaccharide structure of the blood group A antigen . The major products formed from these reactions are smaller oligosaccharides and monosaccharides .
Aplicaciones Científicas De Investigación
Blood Group A tetrasaccharide type II has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Blood Group A tetrasaccharide type II involves its recognition and cleavage by specific glycosidases. These enzymes target the terminal GalNAcα-1,3-(Fucα-1,2)-Galβ- structure of the A antigen, leading to the removal of the antigenic determinant . This process is crucial for enabling blood transfusions from otherwise incompatible donors .
Comparación Con Compuestos Similares
Blood Group A tetrasaccharide type II is unique in its specific terminal sugar structure, which differentiates it from other blood group antigens. Similar compounds include:
Blood Group B tetrasaccharide: Differs in the terminal sugar, having Galα-1,3-(Fucα-1,2)-Galβ- instead of GalNAcα-1,3-(Fucα-1,2)-Galβ-.
Sialyl Lewis x (sLex): Another tetrasaccharide found on the surface of various cells, including lymphocytes and tumor cells.
This compound stands out due to its specific role in blood transfusion compatibility and its unique terminal sugar structure.
Propiedades
Fórmula molecular |
C28H48N2O20 |
|---|---|
Peso molecular |
732.7 g/mol |
Nombre IUPAC |
N-[5-[4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C28H48N2O20/c1-7-15(36)20(41)21(42)27(44-7)50-24-23(49-26-14(30-9(3)35)18(39)16(37)10(4-31)46-26)17(38)11(5-32)47-28(24)48-22-12(6-33)45-25(43)13(19(22)40)29-8(2)34/h7,10-28,31-33,36-43H,4-6H2,1-3H3,(H,29,34)(H,30,35) |
Clave InChI |
KLYMNJGDFGXFHU-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)NC(=O)C)O)CO)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1R,2R)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl] acetate](/img/structure/B13405669.png)


![(2R,3S)-3,5,7-trihydroxy-2-[(2R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13405702.png)
![(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol](/img/structure/B13405704.png)



![4-Oxo-5-[2-(phenylmethylene)butylidene]-2-thioxo-3-thiazolidineacetic Acid](/img/structure/B13405724.png)



